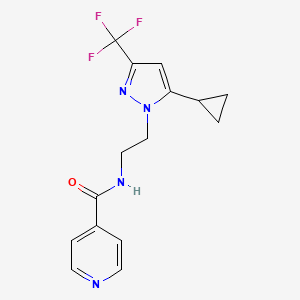
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic compound notable for its versatile applications in scientific research and industry. Its structure, characterized by a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, imparts unique chemical properties that make it of interest to various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide generally involves the following steps:
Formation of the pyrazole ring: : Cyclopropyl ketone is reacted with hydrazine in the presence of an acid catalyst to form the pyrazole ring.
Introduction of trifluoromethyl group: : The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions (e.g., base-catalyzed reaction).
Attachment of the ethyl linker: : The pyrazole derivative is reacted with ethyl bromide under basic conditions to form the ethyl linker.
Coupling with isonicotinamide: : The final step involves coupling the pyrazole ethyl derivative with isonicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods often scale up the above synthetic steps using batch reactors. Continuous flow processes may also be employed to enhance efficiency and yield. Specific conditions such as temperature, pressure, and solvent systems are optimized to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: : Reduction can occur under hydrogenation conditions using catalysts like palladium on carbon to reduce specific functional groups.
Substitution: : Halogen substitution reactions can occur at specific positions on the compound using halogenating reagents.
Oxidation: : Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: : Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: : Halogenating agents like N-bromosuccinimide in an organic solvent at controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield various oxidized pyrazole derivatives, while reduction can produce more saturated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating libraries of pyrazole-containing compounds for screening purposes.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to elucidate its mode of action.
Medicine: Medicinal research investigates the compound's potential as a therapeutic agent. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific diseases or biological pathways.
Industry: In industrial applications, it may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the cyclopropyl group, which may alter its chemical properties and biological activity.
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the trifluoromethyl group, resulting in different reactivity and interaction profiles.
N-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Substitution of the trifluoromethyl group with a methyl group, affecting its electronic and steric properties.
Uniqueness: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide stands out due to the combination of the cyclopropyl and trifluoromethyl groups on the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguish it from its analogs.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYTLZTFDXSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
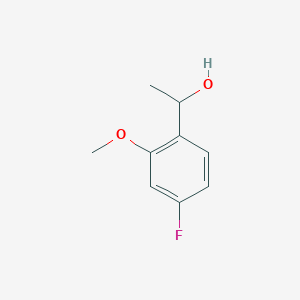

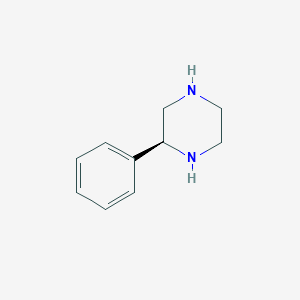
![4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2800759.png)
![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/new.no-structure.jpg)
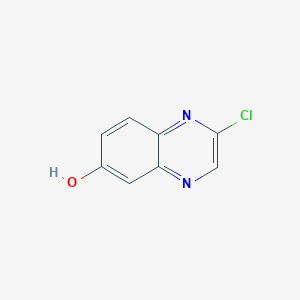
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
![N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2800764.png)
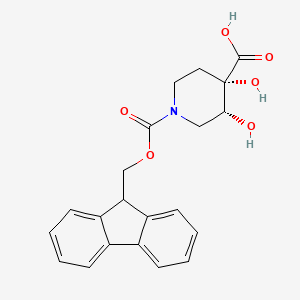

![3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2800771.png)
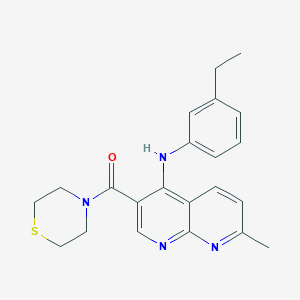
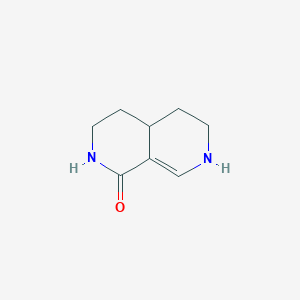
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)
